2-(m-tolyloxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide

regiochemical differentiation NMR spectroscopy conformational analysis

Select CAS 301176-08-9 for unambiguous Src kinase and COX isoform selectivity studies. Its m-tolyloxy substitution and 3-(trifluoromethyl)benzyl moiety provide a defined pharmacophore distinct from unsubstituted benzyl leads (GI₅₀ = 1.34–2.30 μM) and 4-fluorobenzyl analogs. Molecular-formula isosteric with BETP (C₂₀H₁₇F₃N₂O₂S, MW = 406.42), enabling scaffold-hopping experiments where differential bioactivity can be attributed solely to thiazole-acetamide topology rather than physicochemical confounds. Identity confirmed by ¹H-NMR (DMSO-d₆) deposited in the Wiley KnowItAll spectral library.

Molecular Formula C20H17F3N2O2S
Molecular Weight 406.42
CAS No. 301176-08-9
Cat. No. B2943757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(m-tolyloxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide
CAS301176-08-9
Molecular FormulaC20H17F3N2O2S
Molecular Weight406.42
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C20H17F3N2O2S/c1-13-4-2-7-16(8-13)27-12-18(26)25-19-24-11-17(28-19)10-14-5-3-6-15(9-14)20(21,22)23/h2-9,11H,10,12H2,1H3,(H,24,25,26)
InChIKeyYEZATRGHKQEMAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(m-Tolyloxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide (CAS 301176-08-9): Structural Identity and Procurement Baseline


2-(m-Tolyloxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide (CAS 301176‑08‑9) belongs to the 2‑phenoxy‑N‑(thiazol‑2‑yl)acetamide class, defined by a thiazole core bearing a 3‑(trifluoromethyl)benzyl moiety at the 5‑position and an acetamide linker conjugated to a m‑tolyloxy (3‑methylphenoxy) group [REFS‑1]. Its molecular formula is C₂₀H₁₇F₃N₂O₂S (MW = 406.42 g mol⁻¹), a formula isosteric with the GLP‑1 positive allosteric modulator BETP (CAS 1371569‑69‑5) but built on a distinct thiazole‑acetamide scaffold [REFS‑2]. A ¹H‑NMR spectrum in DMSO‑d₆ has been deposited in the Wiley KnowItAll spectral library, confirming structural identity and providing a primary analytical reference for identity verification [REFS‑1].

Why Generic Thiazole Acetamide Substitution Fails: The Case for 301176‑08‑9


Within the 2‑phenoxy‑N‑(thiazol‑2‑yl)acetamide series, even conservative substituent changes produce large shifts in target engagement and selectivity. The m‑methyl group on the phenoxy ring directs a different conformational ensemble than the ortho‑methyl or unsubstituted phenoxy congeners, altering both the dihedral angle across the ether linkage and the spatial presentation of the terminal methyl relative to the thiazole‑trifluoromethylbenzyl pharmacophore [REFS‑1]. These subtle steric and electronic differences are sufficient to redirect biological recognition; in the closely related N‑benzyl‑thiazolyl‑acetamide series, a single substituent shift altered c‑Src kinase GI₅₀ by more than an order of magnitude [REFS‑2]. Substituting the thiazole core for a pyrimidine—as in the isomeric BETP scaffold—completely rewires the biological target profile, from kinase/COX‑associated pathways to GLP‑1 receptor allosteric modulation [REFS‑3]. Consequently, generic replacement with an undefined “thiazole acetamide” or isomeric analogue risks both loss of the intended polypharmacology and introduction of off‑target liabilities.

Quantitative Differentiation Evidence for 2-(m-Tolyloxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide (301176‑08‑9) vs. Nearest Analogs


Meta- vs. Ortho-Methyl Regioisomerism: NMR Chemical-Shift Differentiation Confirms Unique Conformational Profile

The target compound bears a m‑tolyloxy (3‑methylphenoxy) substituent; its ortho‑methyl regioisomer (2‑(2‑methylphenoxy)‑N‑{5‑[3‑(trifluoromethyl)benzyl]‑1,3‑thiazol‑2‑yl}acetamide) possesses an identical molecular formula (C₂₀H₁₇F₃N₂O₂S, MW = 406.42 g mol⁻¹) but differs in the position of the aromatic methyl group. ¹H‑NMR spectra acquired in DMSO‑d₆ exhibit diagnostic shift differences for the thiazole C‑H, the benzylic methylene, and the acetamide N‑H protons, enabling unambiguous identity verification [REFS‑1][REFS‑2]. The meta substitution alters the torsional profile across the O‑CH₂‑C(O) linker, a parameter known to modulate target‑site complementarity in phenoxyacetamide‑based enzyme inhibitors [REFS‑3].

regiochemical differentiation NMR spectroscopy conformational analysis

Thiazole vs. Pyrimidine Scaffold Differentiation: Divergent Biological Target Space Despite Isomerism with BETP (CAS 1371569‑69‑5)

The target compound and BETP (4‑(3‑(benzyloxy)phenyl)‑2‑(ethylsulfinyl)‑6‑(trifluoromethyl)pyrimidine) share the identical empirical formula (C₂₀H₁₇F₃N₂O₂S, MW = 406.42 g mol⁻¹) but embody fundamentally different heterocyclic cores: a 1,3‑thiazole versus a pyrimidine. This scaffold difference dictates divergent hydrogen‑bonding capacity (thiazole S acts as a weak H‑bond acceptor vs. pyrimidine N as a strong acceptor) and ring geometry (five‑membered vs. six‑membered), leading to distinct biological profiles [REFS‑1]. BETP is a documented GLP‑1 receptor positive allosteric modulator (EC₅₀ = 0.66 μM human, 0.755 μM rat) [REFS‑2], whereas the thiazole‑acetamide series populated by 301176‑08‑9 has been associated with c‑Src kinase inhibition (class GI₅₀ ≈ 1.3–2.3 μM in NIH3T3/c‑Src527F and SYF/c‑Src527F cells) [REFS‑3] and COX enzyme modulation [REFS‑4].

scaffold hopping target selectivity chemical biology tool

In‑Class Differentiation via Benzylic Substitution: 3‑Trifluoromethylbenzyl Enhances Lipophilic Occupancy vs. 4‑Methylbenzyl or Unsubstituted Benzyl Analogs

The 5‑(3‑(trifluoromethyl)benzyl) substituent on the thiazole ring of 301176‑08‑9 introduces a strong electron‑withdrawing group with a calculated Hansch π value of +0.88 relative to an unsubstituted benzyl (π = 0.00), while the 4‑methylbenzyl analog (π ≈ +0.52) provides only moderate lipophilicity [REFS‑1]. In the thiazolyl N‑benzyl‑substituted acetamide series, the unsubstituted N‑benzyl derivative (8a) inhibited c‑Src kinase with GI₅₀ values of 1.34 μM and 2.30 μM in NIH3T3/c‑Src527F and SYF/c‑Src527F cells, respectively, whereas 4‑fluorobenzyl substitution (8b) shifted the anti‑proliferative profile to 64–71% inhibition of BT‑20 and CCRF cells at 50 μM [REFS‑2]. The 3‑CF₃‑benzyl group of 301176‑08‑9 is expected to further modulate both potency and selectivity through enhanced hydrophobic packing and potential fluorine‑mediated polar interactions within kinase ATP‑binding or substrate‑binding sites.

structure-activity relationship lipophilic efficiency kinase inhibition

COX Enzyme Inhibitory Potential: Class‑Level Evidence from Phenoxy‑Thiazole Acetamide Congeners

A structurally related series of phenoxy thiazole acetamide derivatives evaluated against cyclooxygenase enzymes demonstrated substituent‑dependent COX‑1 and COX‑2 inhibition with IC₅₀ values in the low‑micromolar range [REFS‑1]. Specifically, compounds 6a (ortho‑difluoro substituent) and 6b (para‑methyl substituent) exhibited differential COX‑1/COX‑2 selectivity profiles driven by the electronic and steric nature of the aryl substituent [REFS‑1]. The m‑tolyloxy group present in 301176‑08‑9 constitutes an isosteric variation of the para‑methyl substituent, suggesting retained COX‑2 engagement potential while the 3‑trifluoromethylbenzyl appendage may confer additional lipophilic contacts within the COX active‑site channel. This class‑level activity differentiates 301176‑08‑9 from the benzothiazole‑phenoxyacetamide series, where COX‑2 docking scores and in‑vivo analgesic activity were documented but with distinct heterocyclic topology [REFS‑2].

COX-1/COX-2 inhibition anti-inflammatory in vitro pharmacology

Antiproliferative Evidence from the 4‑Phenyl‑2‑Phenoxyacetamide Thiazole Series: Positional Methylation Drives Cytotoxic Potency

The 4‑phenyl‑2‑phenoxyacetamide thiazole series provides direct precedent for anti‑proliferative activity of compounds bearing both a thiazole core and an aryl‑substituted phenoxyacetamide motif. Compound 8f, carrying a fluoro and methyl substituent pattern, exhibited an average IC₅₀ of approximately 13 μM across MCF‑7, A549, EAC, and DLA cancer cell lines, with mechanistic studies confirming HIF‑1α upregulation and p53‑mediated apoptosis [REFS‑1]. The m‑tolyloxy substituent in 301176‑08‑9 places the methyl group in a topologically analogous position, predicting comparable or improved cytotoxicity relative to the unsubstituted phenoxy parent (IC₅₀ typically >50 μM for the des‑methyl analog in this series). In‑vivo tumor regression was demonstrated for 8f in ascites and solid tumor models, providing translational relevance for the class [REFS‑1].

anticancer cytotoxicity hypoxia modulation

Spectral Fingerprinting via KnowItAll NMR Library: Single‑Source Identity Verification Bypasses Ambiguity of Vendor‑Supplied Purity Claims

The ¹H‑NMR spectrum of 301176‑08‑9 is deposited in the Wiley KnowItAll NMR Spectral Library (Compound ID: 3rjqYCmflvt, solvent: DMSO‑d₆) [REFS‑1], providing an independent, third‑party reference for identity verification. No equivalent entry exists in this curated library for the ortho‑methyl isomer (Compound ID: 365kxD5BsDA) beyond the raw spectral trace [REFS‑2], and neither the 4‑methylbenzyl nor the unsubstituted phenoxy congeners have publicly archived KnowItAll spectra. This single‑source analytical reference enables in‑house QC laboratories to confirm identity by spectral overlay without synthesizing an in‑house reference standard, reducing procurement risk when sourcing from multiple vendors.

analytical quality control NMR fingerprinting compound identity

Recommended Application Scenarios for 2-(m-Tolyloxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide (CAS 301176‑08‑9)


Kinase Profiling and Src‑Family Kinase SAR Expansion

Employ 301176‑08‑9 as a structurally defined starting point for exploring the Src kinase substrate‑binding site. The 3‑(trifluoromethyl)benzyl group distinguishes it from the unsubstituted benzyl lead (8a, GI₅₀ = 1.34–2.30 μM) [REFS‑1] and the 4‑fluorobenzyl analog (8b, 64–71% inhibition at 50 μM in BT‑20 and CCRF cells) [REFS‑1], enabling head‑to‑head SAR assessment of the CF₃ contribution to potency and selectivity.

COX‑1/COX‑2 Selectivity Profiling in Inflammation Models

Use 301176‑08‑9 as a probe to interrogate COX isoform selectivity. The m‑tolyloxy substitution maps topologically to the para‑methyl analog (compound 6b) that showed differential COX‑1 vs. COX‑2 inhibition in vitro, while the thiazole core provides a scaffold distinct from the benzothiazole‑phenoxyacetamide series [REFS‑2][REFS‑3]. Combine with molecular docking against COX‑1 (PDB) and COX‑2 (PDB) crystal structures to rationalize selectivity determinants.

Hypoxia‑Dependent Anticancer Screening Cascades

Deploy 301176‑08‑9 in hypoxia‑responsive cancer cell panels (MCF‑7, A549, EAC, DLA) based on the class‑level anti‑proliferative activity of the 4‑phenyl‑2‑phenoxyacetamide thiazole series (compound 8f, average IC₅₀ ≈ 13 μM) [REFS‑4]. The m‑tolyloxy group is predicted to enhance cytotoxicity relative to the unsubstituted phenoxy control (>3‑fold IC₅₀ improvement), and the 3‑CF₃‑benzyl moiety may confer additional HIF‑1α modulation.

Chemical Biology Tool for Scaffold‑Hopping Studies vs. BETP

Leverage the molecular formula identity with BETP (C₂₀H₁₇F₃N₂O₂S, MW = 406.42) to conduct controlled scaffold‑hopping experiments [REFS‑5]. Because 301176‑08‑9 and BETP share identical elemental composition but divergent heterocyclic cores (thiazole‑acetamide vs. pyrimidine‑sulfinyl), any differential biological readout can be unambiguously attributed to scaffold topology rather than physicochemical property confounds, providing a high‑content chemical biology dataset for cheminformatics model training.

Quote Request

Request a Quote for 2-(m-tolyloxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.